7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO. It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position on the naphthalenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 7-fluoro-2-methyl-1-naphthoic acid.
Reduction: Formation of 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Fluoro-2-methyl-3,4-dihydro-1(2H)-naphthalenone
Comparison: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for various applications .
Properties
IUPAC Name |
7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVCCKNVRDAYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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